molecular formula C12H19ClN2O B11718999 1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride

1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride

Cat. No.: B11718999
M. Wt: 242.74 g/mol
InChI Key: IIQYNOZDRBYXSQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride is a chemical compound with the molecular formula C11H16ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride typically involves the reaction of 3-methoxyaniline with 2-methylpiperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and then isolating the product by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes the purification of the final product to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: A closely related compound with similar structural features but lacking the methyl group on the piperazine ring.

    2-(3-Methoxyphenyl)piperazine: Another related compound with the methoxy group positioned differently on the aromatic ring.

Uniqueness

1-(3-Methoxyphenyl)-2-methylpiperazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methyl group on the piperazine ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-methylpiperazine;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2;/h3-5,8,10,13H,6-7,9H2,1-2H3;1H

InChI Key

IIQYNOZDRBYXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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